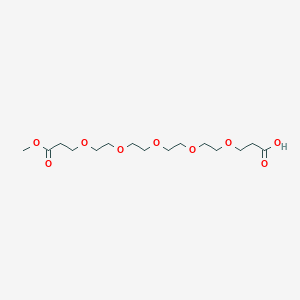

Acid-PEG5-mono-methyl ester

説明

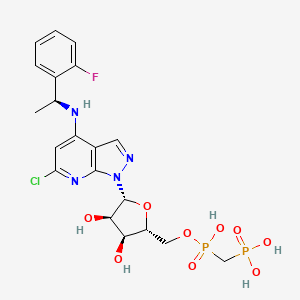

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs , which are molecules that contain two different ligands connected by a linker .

Synthesis Analysis

The synthesis of an ester can be accomplished in several ways . In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of Acid-PEG5-mono-methyl ester is C15H28O9 . Its exact mass is 352.17 g/mol and its molecular weight is 352.380 g/mol .Chemical Reactions Analysis

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis

The molecular weight of Acid-PEG5-mono-methyl ester is 352.38 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . Its rotatable bond count is 19 . The topological polar surface area is 110 Ų .科学的研究の応用

Cosmetics Industry

Polyglycerol esters (PEGs), such as Acid-PEG5-mono-methyl ester, are used as emulsifiers, wetting agents, and viscosity modifying agents in the cosmetics industry . They have been proposed as an alternative to ethoxylated glycol-based non-ionic surfactants due to safety issues .

Pharmaceutical Industry

In the pharmaceutical industry, PEGs are used for their emulsifying properties. The carboxylic acid of Acid-PEG5-mono-methyl ester can be reacted with primary amines in the presence of activators such as EDC and DCC to form stable amide .

Food Industry

In the food industry, PEGs are used as emulsifiers. They help to mix ingredients that would otherwise separate, such as oil and water, improving the texture and consistency of the products .

Textile Industry

PEGs are claimed to be green alternatives to the existing emulsifiers used in the textile industry. The raw material used for synthesis is obtained from vegetable oils which are renewable, making them eco-friendly surfactants .

Personal Care Products

In personal care products, PEGs are used for their emulsifying and wetting properties. They help to improve the texture and application of products .

Organic Synthesis

Esters of carboxylic acids, like Acid-PEG5-mono-methyl ester, are not only useful synthetic precursors in organic synthesis but also important building blocks in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Esters are commonly occurring structural motifs that are finding increasing applications in medicinal chemistry owing to their diverse bioactivities .

Analytical Chemistry

In analytical chemistry, esters can be used as markers or probes due to their unique chemical properties .

作用機序

Target of Action

Acid-PEG5-mono-methyl ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be targeted by PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of Acid-PEG5-mono-methyl ester involves the formation of a ternary complex with the target protein and an E3 ubiquitin ligase . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by Acid-PEG5-mono-methyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, Acid-PEG5-mono-methyl ester can influence various cellular processes that are regulated by these proteins .

Pharmacokinetics

As a peg-based compound, it is likely to have good water solubility , which could potentially enhance its bioavailability

Result of Action

The result of the action of Acid-PEG5-mono-methyl ester is the selective degradation of its target proteins . This can lead to changes in cellular processes that are regulated by these proteins . The specific molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action environment of Acid-PEG5-mono-methyl ester is the intracellular environment, where the ubiquitin-proteasome system operates . Environmental factors that could influence the action of Acid-PEG5-mono-methyl ester include the presence and activity of the E3 ubiquitin ligase and the target protein, as well as factors that affect the stability and bioavailability of the compound.

将来の方向性

Acid-PEG5-mono-methyl ester, as a PEG-based PROTAC linker, has potential applications in the development of targeted therapy drugs . Its use in the synthesis of PROTACs could be a promising approach for the development of targeted therapy drugs .

Relevant Papers The paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of Acid-PEG5-mono-methyl ester in the synthesis of PROTACs . Another paper titled “A Novel Acid‐Degradable PEG Crosslinker for the Fabrication of pH‐Responsive Soft Materials” reports the design and synthesis of a novel acid-degradable polyethylene glycol-based N -hydroxysuccinimide (NHS) ester-activated crosslinker .

特性

IUPAC Name |

3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGMOHWEFFVQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG5-mono-methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)